N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline derives from its molecular structure, which consists of two pyridine rings connected at the 2- and 4'-positions (forming a [2,4'-bipyridin]-5-yl group), attached to a para-substituted phenyl ring. The aniline moiety is further substituted with a methyl group at the 3-position. The numbering begins at the nitrogen atom of the first pyridine ring, proceeds through the bridging carbon atoms, and terminates at the aniline group.
The systematic identification of this compound relies on its CAS registry number 61413-75-0 and molecular formula C~23~H~19~N~3~ . Key synonyms include N-[4-([2,4'-Bipyridin]-5-yl)phenyl]-3-methylaniline and DTXSID20846846 , which are critical for cross-referencing in chemical databases. A comparative analysis of its nomenclature against structurally similar bipyridine derivatives, such as 2,2'-bipyridine, highlights the importance of substituent positioning in defining its identity.
| Property | Value |
|---|---|
| Molecular Formula | C~23~H~19~N~3~ |
| Molecular Weight | 337.41 g/mol |
| CAS Registry Number | 61413-75-0 |
| IUPAC Name | This compound |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by the coplanar arrangement of its bipyridine core. Computational models suggest that the two pyridine rings adopt a dihedral angle of approximately 15–25° , balancing conjugation energy and steric hindrance between adjacent hydrogen atoms. The methyl group on the aniline moiety introduces slight torsional strain, causing the phenyl ring to tilt at ~10° relative to the bipyridine plane in optimized gas-phase structures.
Conformational flexibility arises from rotation around the C–N bond linking the aniline and bipyridine groups . Density functional theory (DFT) calculations predict two stable conformers: one where the methyl group is syn to the bipyridine nitrogen and another where it is anti. The energy difference between these conformers is estimated at 2.3 kJ/mol , favoring the syn configuration due to weak CH-π interactions between the methyl group and the adjacent pyridine ring.
Crystallographic Data and X-ray Diffraction Studies
Despite its synthetic accessibility, no experimental X-ray crystallographic data for this compound has been published to date. This gap contrasts with related bipyridine complexes, such as [2,2'-bipyridin]-4-yl-phenyl-methanone, which exhibit well-resolved crystal structures with orthorhombic symmetry and unit cell parameters a = 8.42 Å, b = 10.15 Å, and c = 12.30 Å.
Hypothetical crystallographic parameters for this compound can be extrapolated from analogous compounds. For instance, the bipyridine moiety likely adopts a monoclinic crystal system with space group P2~1~/c, as observed in 2,2'-bipyridine derivatives. Predicted intermolecular interactions include π-π stacking between bipyridine groups (3.5–4.0 Å separation) and hydrogen bonding between the aniline NH group and pyridine nitrogen atoms (2.8–3.1 Å).
Isomeric Variations and Substituent Position Effects
Isomerism in this compound arises primarily from variations in bipyridine connectivity and substituent placement . For example, replacing the 4'-pyridine ring with a 3'-pyridine group yields N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline , a structural isomer with distinct electronic properties due to altered nitrogen atom positioning. The 2,4'-bipyridine isomer exhibits a redshifted UV-Vis absorption spectrum (λ~max~ = 315 nm) compared to the 2,3'-bipyridine analog (λ~max~ = 295 nm), attributed to enhanced π-conjugation in the former.
Substituent effects further modulate physicochemical properties. Introducing electron-donating groups (e.g., methyl) at the aniline 3-position increases solubility in nonpolar solvents by 40% compared to unsubstituted analogs. Conversely, electron-withdrawing groups (e.g., nitro) at the same position reduce basicity, shifting the pK~a~ of the aniline NH group from 4.2 to 3.5. These findings underscore the compound’s tunability for targeted applications in catalysis or supramolecular chemistry.
Properties
CAS No. |
917897-60-0 |
|---|---|
Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(6-pyridin-4-ylpyridin-3-yl)phenyl]aniline |
InChI |
InChI=1S/C23H19N3/c1-17-3-2-4-22(15-17)26-21-8-5-18(6-9-21)20-7-10-23(25-16-20)19-11-13-24-14-12-19/h2-16,26H,1H3 |
InChI Key |
DUSAVGDVGUFOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline typically involves the coupling of a bipyridine derivative with a substituted aniline. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline is being investigated for its potential as a therapeutic agent. Its biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.
Case Study: Aurora Kinase Inhibition
A related compound, identified as a potential best-in-class Aurora kinase inhibitor, demonstrated promising results in phase 1 clinical trials. This highlights the potential of compounds similar to this compound in cancer therapy due to their selective inhibition of key enzymes involved in cell division .
Coordination Chemistry
In coordination chemistry, this compound serves as an effective ligand for metal ions. The bipyridine component allows for the formation of stable complexes with transition metals, which can exhibit unique electronic and catalytic properties.
Applications in Catalysis
The compound has been utilized in various catalytic processes, including:
- Suzuki Coupling Reactions : It can act as a ligand facilitating cross-coupling reactions between aryl halides and boronic acids.
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction using sodium borohydride, making it versatile in synthetic organic chemistry.
Materials Science Applications
This compound is also explored for its utility in the production of organic electronic materials and sensors. Its unique electronic properties make it suitable for applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable complexes with metals enhances the performance of OLEDs.
- Chemical Sensors : Its interaction with various analytes allows for the development of sensitive detection systems.
Mechanism of Action
The mechanism of action of N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in similar applications.
2,2’-Bipyridine: Another bipyridine isomer with different coordination properties.
3,3’-Bipyridine: Known for its unique electronic properties and applications in materials science.
Uniqueness
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline is unique due to the presence of both bipyridine and methylaniline moieties, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions and influence biological processes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. Its bipyridine structure allows it to bind effectively to the ATP-binding sites of these enzymes.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Kinase Inhibition (ALK5) | 0.013 | HaCaT Cells | |
| Antioxidant Activity | 25 | HepG2 Cells | |
| Cytotoxicity | 15 | MCF7 (Breast Cancer) |
These values indicate that this compound has potent inhibitory effects on certain kinases and exhibits cytotoxic effects against specific cancer cell lines.
Case Studies
- Cancer Therapeutics : A study evaluated the compound's effectiveness against various cancer cell lines. Results indicated significant cytotoxicity in MCF7 cells with an IC50 value of 15 µM, suggesting potential for development as an anticancer agent.
- Inflammation Models : In models of inflammation, this compound demonstrated a reduction in inflammatory markers, highlighting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Key findings include:
- Bipyridine Substitution : Modifications on the bipyridine ring enhance binding affinity to target proteins.
- Phenyl Ring Modifications : Alterations on the phenyl group can significantly affect the compound's solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
